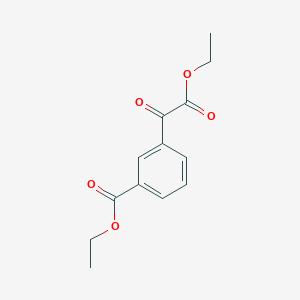

Ethyl 3-carboethoxybenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

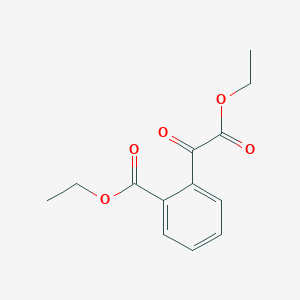

Ethyl 3-carboethoxybenzoylformate is a chemical compound with the linear formula C13H14O5 . It is used in laboratory settings .

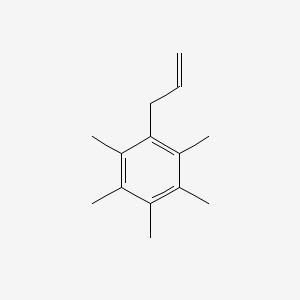

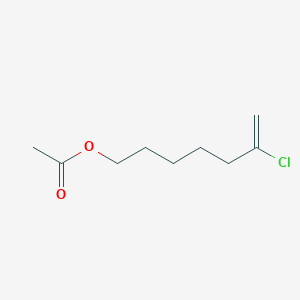

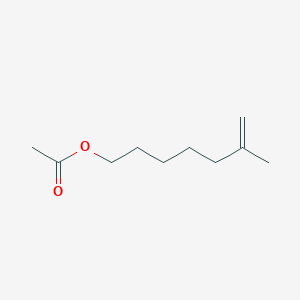

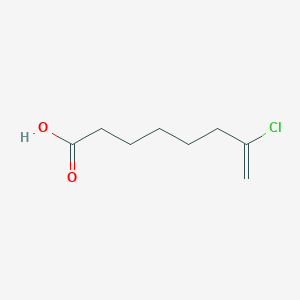

Molecular Structure Analysis

The molecular structure of Ethyl 3-carboethoxybenzoylformate is represented by the linear formula C13H14O5 . For a more detailed analysis, one would typically use techniques such as X-ray diffraction or NMR spectroscopy .Aplicaciones Científicas De Investigación

Catalytic Activity and Mechanism Insights

Ethyl 3-carboethoxybenzoylformate exhibits potential as a modifying ligand in rhodium-carbonyl catalysts for hydroformylation reactions. Research shows that these catalysts, modified with ligands like Ethyl 3-carboethoxybenzoylformate, can enhance the understanding of the catalytic cycle, electronic, and steric factors that govern the catalytic activity in hydroformylation. This insight facilitates the development of structure-activity relationships and guidelines for designing more efficient catalysts for this class of reactions (Sparta, Børve, & Jensen, 2007).

Versatile Intermediate for Trifluoromethyl Heterocycles Synthesis

Ethyl 3-carboethoxybenzoylformate serves as a versatile intermediate in the synthesis of a diverse range of trifluoromethyl heterocycles. It's instrumental in the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its significance in the creation of complex organic compounds (Honey, Pasceri, Lewis, & Moody, 2012).

Applications in Anticancer Research

Anticancer Activity of Hydrazide-Hydrazones

Derivatives of Ethyl 3-carboethoxybenzoylformate, specifically novel hydrazide-hydrazones synthesized from ethyl paraben, have shown promise as anticancer agents. These compounds have been evaluated for their cytotoxic activity against liver cancer cell lines and exhibit potential anticancer activity (Han et al., 2020).

Novel Heterocycles for Anticancer Activity

Ethyl 3-carboethoxybenzoylformate-based compounds have also been used as precursors for synthesizing new heterocycles with significant anticancer activity. The synthesis and in vitro evaluation of these compounds against colon cancer cell lines have yielded potent activity, underscoring the potential of Ethyl 3-carboethoxybenzoylformate in anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).

Propiedades

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoacetyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-6-9(8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSBZAOOXIITGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641273 |

Source

|

| Record name | Ethyl 3-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-carboethoxybenzoylformate | |

CAS RN |

732249-84-2 |

Source

|

| Record name | Ethyl 3-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.